molecular formula C29H23N3O B5215721 N-(2,5-dimethylphenyl)-2,3-diphenylquinoxaline-6-carboxamide

N-(2,5-dimethylphenyl)-2,3-diphenylquinoxaline-6-carboxamide

Cat. No.: B5215721
M. Wt: 429.5 g/mol
InChI Key: OHWIOUKRYUMXOV-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2,3-diphenylquinoxaline-6-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoxaline core substituted with phenyl and dimethylphenyl groups, as well as a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2,3-diphenylquinoxaline-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2,3-diphenylquinoxaline-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced quinoxaline derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution can be achieved using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various reduced quinoxaline derivatives.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2,3-diphenylquinoxaline-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases due to its unique chemical properties.

    Industry: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2,3-diphenylquinoxaline-6-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoxaline core can intercalate with DNA, potentially leading to anticancer activity by inhibiting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethylphenyl)-2,3-diphenylquinoxaline: Lacks the carboxamide group, which may affect its chemical reactivity and biological activity.

    2,3-diphenylquinoxaline: Lacks both the dimethylphenyl and carboxamide groups, resulting in different chemical properties and applications.

    N-(2,5-dimethylphenyl)-quinoxaline-6-carboxamide: Lacks the diphenyl substitution, which may influence its overall stability and reactivity.

Uniqueness

N-(2,5-dimethylphenyl)-2,3-diphenylquinoxaline-6-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both phenyl and dimethylphenyl groups, along with the carboxamide functionality, makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2,3-diphenylquinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23N3O/c1-19-13-14-20(2)25(17-19)32-29(33)23-15-16-24-26(18-23)31-28(22-11-7-4-8-12-22)27(30-24)21-9-5-3-6-10-21/h3-18H,1-2H3,(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWIOUKRYUMXOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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